Cas no 30163-31-6 ((2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

(2S)-1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a trifluoroacetyl group at the nitrogen position and a carboxylic acid functionality at the 2-position. This compound is valuable in organic synthesis and pharmaceutical research due to its stereochemical purity and reactive functional groups, which facilitate its use as a building block for more complex molecules. The trifluoroacetyl group enhances electrophilicity, making it useful in peptide coupling and other acylations. Its high enantiomeric purity ensures consistent performance in asymmetric synthesis. The compound’s stability and solubility in common organic solvents further contribute to its utility in laboratory and industrial applications.
(2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid structure
30163-31-6 structure
Product Name:(2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
CAS No:30163-31-6
MF:C7H8F3NO3
MW:211.13853263855
MDL:MFCD12795353
CID:915944
PubChem ID:11082665
Update Time:2025-05-24

(2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • l-proline, 1-(trifluoroacetyl)- (9ci)
    • (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
    • L-Proline, N-trifluoroacetyl-
    • Proline, N-(trifluoroacetyl)-
    • Trifluoroacetyl Proline
    • L-PROLINE, 1-(TRIFLUOROACETYL)-
    • SCHEMBL1681427
    • Proline, 1-(trifluoroacetyl)-
    • DB-277945
    • 30163-31-6
    • N-trifluoroacetyl-l-proline
    • DB-277035
    • 1-(Trifluoroacetyl)proline #
    • (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxylic acid
    • 1-(TRIFLUOROACETYL)-L-PROLINE
    • EN300-898111
    • AKOS010372922
    • MDL: MFCD12795353
    • Inchi: 1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)
    • InChI Key: PHJVUZNDIHXSDI-UHFFFAOYSA-N
    • SMILES: OC(C1N(C(C(F)(F)F)=O)CCC1)=O

Computed Properties

  • Exact Mass: 211.04564
  • Monoisotopic Mass: 211.04562760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 57.61

(2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid

Introduction to (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic Acid (CAS No. 30163-31-6)

(2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by the CAS number 30163-31-6, is a derivative of pyrrolidine and features a trifluoroacetyl group, which imparts distinct reactivity and potential biological activity. The stereochemical configuration at the 2-position, specifically the (S)-configuration, further enhances its interest for researchers exploring enantioselective synthesis and pharmacological applications.

The trifluoroacetyl group is a key feature of this molecule, contributing to its stability under various chemical conditions while also influencing its interactions with biological targets. Fluorine atoms are known for their ability to modulate metabolic pathways and binding affinities, making trifluorinated compounds valuable in drug design. The presence of this group in (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid suggests potential applications in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents where fluorine substitution can enhance efficacy.

The pyrrolidine ring itself is a common motif in bioactive molecules, found in numerous natural products and synthetic drugs. Its cyclic structure provides a scaffold that can be easily modified to achieve specific biological properties. In particular, the 2-carboxylic acid functionality allows for further derivatization, enabling the synthesis of more complex molecules such as peptidomimetics or heterocyclic hybrids. This versatility makes (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid a valuable building block for medicinal chemists.

Recent research has highlighted the importance of enantiopure compounds in pharmaceutical development. The (S)-configuration at the 2-position of this molecule ensures that it is enantiomerically pure, which is crucial for achieving desired pharmacological effects while minimizing off-target interactions. Studies have shown that enantiomeric purity can significantly impact drug efficacy, safety, and metabolic stability. Therefore, (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid represents an important asset for researchers aiming to develop next-generation therapeutics.

In addition to its structural significance, this compound has been explored in various preclinical studies as a potential intermediate in drug synthesis. Its trifluoroacetyl group can serve as a handle for further functionalization, allowing researchers to attach other pharmacophores or modify existing ones. This adaptability makes it particularly useful for generating libraries of compounds for high-throughput screening (HTS) campaigns. Such screens are essential for identifying novel lead compounds with therapeutic potential.

The growing interest in fluorinated compounds stems from their ability to improve drug properties such as bioavailability, lipophilicity, and resistance to enzymatic degradation. For instance, trifluoromethyl groups have been shown to enhance binding affinity and metabolic stability in several marketed drugs. The incorporation of these groups into heterocyclic scaffolds like pyrrolidine has led to the discovery of several promising candidates for treating diseases ranging from cancer to infectious disorders.

Advances in synthetic methodologies have also contributed to the increased use of trifluorinated building blocks in drug discovery. Modern techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have made it possible to introduce fluorine atoms with high precision and yield. These methods have enabled the efficient synthesis of complex molecules like (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid, facilitating their exploration in medicinal chemistry.

The biological activity of this compound has been investigated in several contexts. Initial studies have suggested that it may interact with specific enzymes or receptors due to its unique structural features. For example, the trifluoroacetyl group could potentially mimic natural substrates or inhibitors, leading to modulatory effects on cellular pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In conclusion, (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 30163-31-6) is a multifaceted compound with significant implications for pharmaceutical research. Its combination of a trifluoroacetyl group, pyrrolidine scaffold, and (S)-configuration makes it a versatile tool for drug discovery and development. As interest in fluorinated compounds continues to grow, this molecule is likely to play an increasingly important role in the design of novel therapeutics targeting various diseases.

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